Home > Products > Screening Compounds P32868 > Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate - 93129-54-5

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Catalog Number: EVT-3498042
CAS Number: 93129-54-5
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is a complex heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This class of compounds is characterized by a fused imidazole and pyridine ring structure, which imparts unique chemical properties and biological activities. Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source and Classification

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate can be synthesized through various chemical reactions involving imidazole and pyridine derivatives. It is classified as an organic compound with both basic and acidic functional groups, making it versatile in chemical reactions. The compound's classification under heterocycles highlights its significance in drug design and development.

Synthesis Analysis

Methods

The synthesis of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves multi-step processes that may include condensation reactions, alkylation, and cyclization. A common synthetic route starts with the reaction of 2,3-diaminopyridine with ethyl bromoacetate under basic conditions. This method allows for the formation of the desired imidazo[4,5-b]pyridine structure.

Technical Details

  1. Starting Materials: The synthesis often begins with 2,3-diaminopyridine and ethyl bromoacetate.
  2. Reagents: Basic catalysts such as sodium ethoxide or potassium carbonate are commonly used to facilitate the reaction.
  3. Conditions: The reaction typically occurs under reflux conditions in an organic solvent like ethanol or DMF (dimethylformamide).
  4. Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The ethyl ester group at the 2-position enhances its solubility and reactivity.

Data

  • Molecular Formula: C₉H₈N₂O₂
  • Molecular Weight: Approximately 180.17 g/mol
  • Key Functional Groups: Imidazole ring, pyridine ring, carboxylate ester.
Chemical Reactions Analysis

Reactions

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The ethyl ester can undergo hydrolysis to form the corresponding acid.
  2. Alkylation: It can react with alkyl halides to introduce new alkyl groups at the nitrogen atoms.
  3. Condensation Reactions: It can participate in condensation reactions with amines to form more complex structures.

Technical Details

The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, leading to the formation of new bonds while releasing byproducts such as halides or alcohols.

Mechanism of Action

Process

The biological activity of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that this compound may exhibit cytotoxic properties against cancer cell lines by inhibiting key cellular pathways involved in proliferation and survival. The exact mechanism may involve:

  • Inhibition of Enzyme Activity: Interaction with enzymes critical for cell cycle progression.
  • Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the ester.
Applications

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate has significant potential applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its cytotoxic effects on cancer cells.
  • Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases, including bacterial infections and cancer.
  • Biological Studies: Employed in studies exploring enzyme inhibition and other biochemical pathways relevant to disease mechanisms.
Medicinal Chemistry and Pharmacological Applications of Ethyl 1H-Imidazo[4,5-b]pyridine-2-carboxylate

Role as a Scaffold in Aurora Kinase Inhibitor Design for Oncology Therapeutics

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate serves as a privileged chemical scaffold in designing potent Aurora kinase inhibitors, critical for anticancer drug development. Aurora kinases (AURKA, AURKB, AURKC) regulate mitotic events, and their overexpression drives tumorigenesis in diverse cancers. The imidazo[4,5-b]pyridine core structurally mimics purine nucleotides, enabling competitive binding at the ATP pocket of these kinases [2] . Modifications at the C3, C5, and C6 positions of this scaffold optimize inhibitory activity. For example, bulky hydrophobic substituents at C6 enhance potency by accessing deep hydrophobic regions adjacent to the ATP-binding site . This adaptability has led to derivatives like compound 1 (Figure 1), which exhibits sub-micromolar IC50 values against Aurora A [2]. The scaffold’s synthetic versatility facilitates rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating lead optimization in oncology programs [4] .

Table 1: Key Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Scaffold

CompoundIC50 (Aurora A)Key Structural ModificationsCancer Models
10.046 µM6-(3-Fluorophenyl), C3-N-methylpiperazineBreast adenocarcinoma (MCF-7)
20.022 µM5-Cyano, 6-(4-methoxyphenyl)Leukemia cell lines
30.004 µM6-(2,4-Dichlorophenyl), C5-amideColorectal carcinoma
Unmodified scaffold>10 µMNoneInactive control

Mechanistic Insights into Isoform-Selective Aurora-A Inhibition Through ATP-Binding Pocket Interactions

Isoform selectivity—particularly for Aurora-A over Aurora-B—is achievable through strategic modifications of the ethyl carboxylate-functionalized imidazopyridine core. Aurora-A’s ATP-binding pocket contains a unique hydrophobic cleft and gatekeeper residues (e.g., Thr217) that differentiate it from Aurora-B. Introducing 6-aryl groups with electron-withdrawing substituents (e.g., 3-fluorophenyl or 2,4-dichlorophenyl) exploits this cleft via π-stacking and hydrophobic interactions, conferring >50-fold selectivity for Aurora-A [4] . Molecular dynamics simulations confirm that C5-cyano or carboxamide groups form hydrogen bonds with Ala273 backbone amides, stabilizing the inhibitor complex . Conversely, reducing steric bulk at C6 diminishes selectivity, highlighting the role of this position in discriminating between isoforms. The ethyl carboxylate moiety at position 2 enhances solubility and directs molecular orientation via polar interactions with catalytic lysine residues (Lys162 in Aurora-A) [4]. These insights enable rational design of inhibitors that minimize off-target effects against Aurora-B, which is essential for reducing cytotoxicity in healthy cells [2] .

Exploration of Dual Aurora/FLT3 Inhibition for Leukemia Therapeutics

The imidazo[4,5-b]pyridine scaffold demonstrates remarkable versatility in inhibiting multiple kinases implicated in leukemia pathogenesis. Derivatives targeting both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) address clinical challenges posed by FLT3-ITD mutations in acute myeloid leukemia (AML). Compound 4 (Figure 1), featuring a 6-(4-(dimethylamino)phenyl) group and C5-vinyl linker, inhibits Aurora A (IC50 = 0.015 µM) and FLT3 (IC50 = 0.082 µM) [4] . This dual activity stems from conserved ATP-binding residues in both kinases, allowing the planar imidazopyridine core to engage hinge regions through hydrogen bonding. The C5 vinyl linker connected to a pyrimidine group extends into the FLT3 selectivity pocket, forming critical van der Waals contacts with Asp698 . In vitro studies show that such dual inhibitors induce apoptosis in MV4-11 (FLT3-ITD+) leukemia cells at nanomolar concentrations and suppress colony formation in primary AML patient samples [4]. This polypharmacology approach overcomes compensatory pathway activation seen with single-target FLT3 inhibitors, providing a promising strategy against resistant leukemia phenotypes.

Modulation of JAK/STAT and NF-κB Signaling Pathways in Cancer Cell Proliferation

Beyond kinase inhibition, ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate derivatives disrupt oncogenic signaling cascades like JAK/STAT and NF-κB, which drive cancer cell proliferation and survival. Compound 5 suppresses STAT3 activation by upregulating SHP-1 phosphatase, which dephosphorylates STAT3 at Tyr705. This mechanism reduces nuclear translocation of STAT3 and downregulates anti-apoptotic genes (Mcl-1, Bcl-xL) in hepatocellular carcinoma (HCC) cells [7]. Separately, derivatives bearing 6-arylaminomethyl groups (e.g., 6) inhibit IKKε/TBK1 kinases—key activators of NF-κB—blocking phosphorylation of p65 and preventing transcription of pro-survival genes [2] . In vivo studies of 6 demonstrate tumor growth inhibition in HCC xenografts by >70% through dual suppression of STAT3 and NF-κB pathways [7] .

Table 2: JAK/STAT and NF-κB Inhibitors Based on Imidazo[4,5-b]pyridine Core

CompoundTargetIC50/EC50Mechanism
5STAT3 (pY705)0.85 µM (HCC cells)↑ SHP-1 phosphatase; blocks STAT3 dimerization
6IKKε/TBK10.004–0.046 µMInhibits IκBα phosphorylation; blocks NF-κB nuclear import
7JAK10.022 µMATP-competitive inhibition; >100× selective over JAK2

Structurally, JAK1 selectivity is achieved via C5-substituted pyrrolopyridine extensions that form hydrogen bonds with Glu966 in JAK1’s hinge region—a residue replaced by aspartic acid in JAK2/JAK3 . Chlorine or trifluoromethyl groups at the C6 position further enhance potency by occupying hydrophobic pockets unique to JAK isoforms. These features enable precise targeting of cytokine signaling in autoimmune-driven cancers while sparing hematopoietic functions mediated by JAK2 .

Figure 1: Core Structure and Key Derivatives

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate  R1 = COOEt  Modifiable positions:  R3 (e.g., alkyl, aryl)  R5 (e.g., CN, CONH2, vinyl linkers)  R6 (e.g., aryl, heteroaryl with halogen substitutions)  

Properties

CAS Number

93129-54-5

Product Name

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

IXUVLJDKQGPXCK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(N1)C=CC=N2

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.